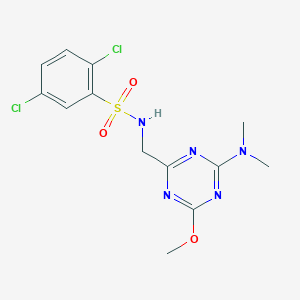![molecular formula C10H12BrNO B2758345 N-[4-(2-bromoethyl)phenyl]Acetamide CAS No. 39232-06-9](/img/structure/B2758345.png)
N-[4-(2-bromoethyl)phenyl]Acetamide
カタログ番号 B2758345
CAS番号:
39232-06-9
分子量: 242.116
InChIキー: PTMFXPFUQJDWFO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
N-[4-(2-bromoethyl)phenyl]Acetamide is a chemical compound with the CAS Number: 39232-06-9 . It has a molecular weight of 242.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12BrNO/c1-8(13)12-10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) . This indicates that the compound has a bromoethyl group attached to the 4th position of a phenyl ring, which is further attached to an acetamide group.Physical And Chemical Properties Analysis
This compound has a melting point range of 137-142 degrees Celsius .科学的研究の応用
Microwave-Assisted Synthesis and Biological Assessment
- Ghazzali et al. (2012) detailed the microwave-assisted synthesis of N-[4-(2-bromoethyl)phenyl]Acetamide derivatives and their evaluation against bacterial and fungal species. Notably, the derivatives exhibited high inhibitory effects against Aspergillus niger and Staphylococcus aureus (Ghazzali et al., 2012).
Synthesis and Antimicrobial Evaluation
- Gul et al. (2017) synthesized this compound derivatives, evaluating their antimicrobial and hemolytic activity. These compounds showed variable antimicrobial effects against selected microbial species (Gul et al., 2017).
Analgesic and Anti-Inflammatory Activities
- Gopa et al. (2001) investigated the analgesic and anti-inflammatory activities of this compound derivatives. They found significant activity in some derivatives compared to standard drugs (Gopa et al., 2001).
Potential Pesticides
- Olszewska et al. (2008) characterized this compound derivatives as potential pesticides using X-ray powder diffraction (Olszewska et al., 2008).
Interaction with Polar Liquids
- Bharathy et al. (2021) explored the interactions between this compound and polar liquids, using the Gaussian 16 W DFT tool for structural parameter and electron behavior analysis. This study also included molecular docking to investigate potential fungal and cancer activities (Bharathy et al., 2021).
Anti-Arthritic and Anti-Inflammatory Activities
- Jawed et al. (2010) conducted a study on the anti-arthritic and anti-inflammatory activity of this compound in rats, demonstrating promising anti-arthritic properties (Jawed et al., 2010).
Synthesis and Structure Studies
- Nikonov et al. (2016) synthesized and analyzed the structures of this compound derivatives, providing insights into their potential applications through NMR spectroscopy and X-ray analysis (Nikonov et al., 2016).
Cytotoxicity and Redox Profile
- Gouda et al. (2022) prepared this compound derivatives, estimating their cytotoxicity and evaluating the redox profile using in vitro assays. Their study highlighted the importance of noncovalent interactions in crystal packing (Gouda et al., 2022).
Metabolic Pathways
- Coleman et al. (2000) explored the metabolism of this compound related compounds in human and rat liver microsomes, contributing to the understanding of their metabolic pathways (Coleman et al., 2000).
Synthesis and Structural Analysis
- Zhong-cheng et al. (2002) synthesized this compound and characterized its structure through various spectroscopic techniques (Zhong-cheng & Wan-yin, 2002).
Crystallographic Studies
- Saravanan et al. (2016) conducted crystallographic studies on this compound, emphasizing hydrogen bonding in molecular interactions (Saravanan et al., 2016).
Novel Acetamide Derivatives Synthesis
- Rani et al. (2016) synthesized novel this compound derivatives and evaluated their pharmacological properties (Rani et al., 2016).
特性
IUPAC Name |
N-[4-(2-bromoethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-8(13)12-10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMFXPFUQJDWFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


A solution of 4-nitrophenethyl bromide (23.8 g, 103.6 mmol) and acetic anhydride (9.8 ml, 103.6 mmol) in absolute ethanol (400 ml) was hydrogenated over platinum (IV) oxide (2.38 g) at 10 psi. The catalyst was removed by filtration and the solvent evaporated under vacuum. The remaining residue was purified by flash chromatography (silica gel, dichloromethane) to give 12.34 g of the title compound as a white solid. δ (250 MHz, CDCl3) 2.16 (3H, s), 3.12 (2H, t, J=7.5Hz), 3.53 (2H, t, J=7.5Hz), 7.15 (2H, d, J=8.4Hz), 7.45 (2H, d, J=8.4Hz).



試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


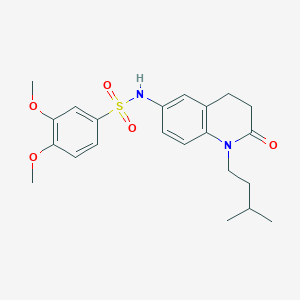
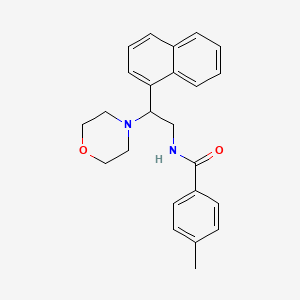
![2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
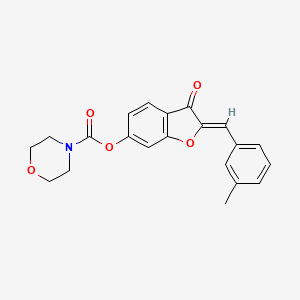
![4-(3-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2758267.png)
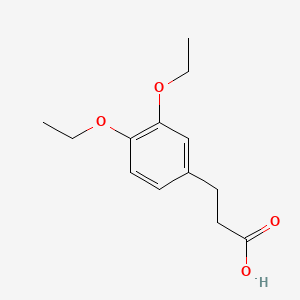
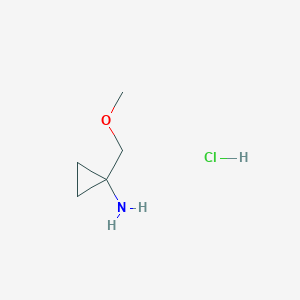
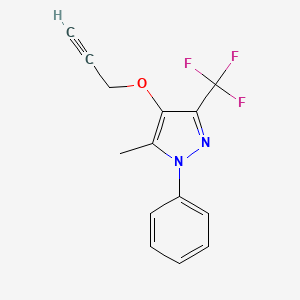
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2758273.png)


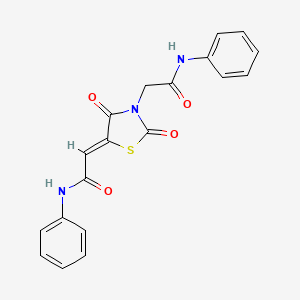
![N-(3-chlorophenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylthio]acetamide](/img/structure/B2758282.png)
